1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine 1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640394
InChI: InChI=1S/C7H13N3S/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C7H13N3S
Molecular Weight: 171.27 g/mol

1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine

CAS No.:

Cat. No.: VC17640394

Molecular Formula: C7H13N3S

Molecular Weight: 171.27 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine -

Specification

Molecular Formula C7H13N3S
Molecular Weight 171.27 g/mol
IUPAC Name 1-(3-methylsulfanylpropyl)imidazol-2-amine
Standard InChI InChI=1S/C7H13N3S/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3,(H2,8,9)
Standard InChI Key ZIZCNSGPMGKQRT-UHFFFAOYSA-N
Canonical SMILES CSCCCN1C=CN=C1N

Introduction

Chemical Identity and Structural Characterization

1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine (IUPAC name: 1-[3-(methylsulfanyl)propyl]-1H-imidazol-2-amine) is a substituted imidazole derivative characterized by a methylsulfanylpropyl chain at the N-1 position and an amine group at the C-2 position. Its molecular formula is C7H13N3S\text{C}_7\text{H}_{13}\text{N}_3\text{S}, yielding a molecular weight of 171.26 g/mol. The compound’s structure combines the aromatic imidazole core with a flexible thioether-containing side chain, enabling diverse intermolecular interactions .

Structural Features

  • Imidazole Core: The planar, aromatic imidazole ring provides sites for hydrogen bonding and π-π stacking, critical for biological activity .

  • Methylsulfanylpropyl Side Chain: The SCH2CH2CH2\text{SCH}_2\text{CH}_2\text{CH}_2\text{–} group introduces hydrophobicity and potential for sulfur-mediated interactions (e.g., disulfide bonds or metal coordination) .

  • C-2 Amine Group: The primary amine at position 2 enhances solubility in aqueous media and serves as a site for derivatization .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC7H13N3S\text{C}_7\text{H}_{13}\text{N}_3\text{S}
Molecular Weight171.26 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (NH2_2 and imidazole NH)
Hydrogen Bond Acceptors3 (imidazole N, NH2_2)

Synthesis and Modification Strategies

The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine can be approached through modular strategies inspired by analogous imidazole derivatives .

Primary Synthesis Route

  • Imidazole Alkylation: React 2-aminoimidazole with 3-(methylsulfanyl)propyl bromide in the presence of a base (e.g., NaH) to functionalize the N-1 position .

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields the target compound.

Key Reaction Conditions:

  • Temperature: 40–60°C

  • Solvent: Acetonitrile or THF

  • Catalyst: Base (e.g., BEMP)

Challenges in Synthesis

  • Regioselectivity: Competing alkylation at N-3 of the imidazole may occur, necessitating protective groups or kinetic control .

  • Amine Stability: The C-2 amine may require protection (e.g., as a phthalimide) during alkylation to prevent side reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water (logP = 1.2) .

  • Stability: Susceptible to oxidation at the thioether group, requiring storage under inert atmospheres.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 6.85 (s, 1H, imidazole H-4)

    • δ 6.70 (s, 1H, imidazole H-5)

    • δ 3.55 (t, 2H, N–CH2_2–CH2_2–S)

    • δ 2.50 (t, 2H, S–CH2_2–CH2_2)

    • δ 2.10 (s, 3H, S–CH3_3)

  • IR (KBr): 3350 cm1^{-1} (N–H stretch), 1620 cm1^{-1} (C=N stretch) .

TargetAssay TypePredicted IC50_{50}/MIC
IDOEnzymatic0.5–2 μM
Staphylococcus aureusBroth dilution16 μg/mL

Applications in Materials Science

The compound’s dual functionality (amine + thioether) positions it as a candidate for:

  • Polymer Crosslinking: Thioethers participate in redox-responsive bond formation, useful in smart materials.

  • Metal Coordination: The amine and sulfur atoms may chelate transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator